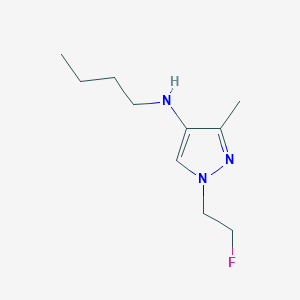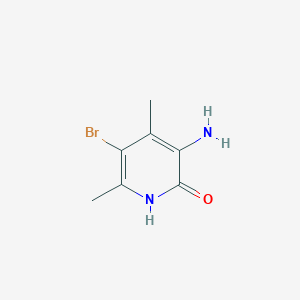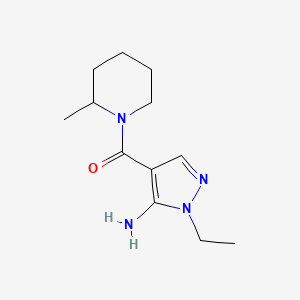![molecular formula C13H13F2N3O2 B11733906 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733906.png)
2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring through an amino-methyl bridge
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-({[1-(2,2-Difluorethyl)-1H-pyrazol-4-yl]amino}methyl)benzoesäure beinhaltet typischerweise die folgenden Schritte:
Bildung des Pyrazolrings: Dies kann durch Reaktion von Hydrazin mit einem geeigneten 1,3-Diketon unter sauren Bedingungen erreicht werden.
Einführung der Difluorethylgruppe: Der Pyrazolzwischenprodukt wird dann mit 2,2-Difluorethylbromid in Gegenwart einer Base wie Kaliumcarbonat umgesetzt.
Kupplung mit Benzoesäure: Das resultierende 1-(2,2-Difluorethyl)-1H-Pyrazol wird dann mit einem Benzoesäurederivat unter Verwendung eines Kupplungsreagens wie N,N'-Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP) gekoppelt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des obigen Synthesewegs umfassen, um die Ausbeute und Reinheit zu maximieren. Dazu könnte die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Implementierung von Reinigungstechniken wie Umkristallisation oder Chromatographie gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Pyrazolring.
Reduktion: Reduktionsreaktionen können die Benzoesäureeinheit angreifen und diese in ein Benzylalkoholderivat umwandeln.
Substitution: Die Amino-Methylbrücke kann an Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können in Gegenwart einer Base verwendet werden.
Hauptprodukte
Oxidation: Produkte umfassen oxidierte Pyrazolderivate.
Reduktion: Produkte umfassen Benzylalkoholderivate.
Substitution: Produkte variieren je nach eingeführtem Substituenten.
Wissenschaftliche Forschungsanwendungen
2-({[1-(2,2-Difluorethyl)-1H-pyrazol-4-yl]amino}methyl)benzoesäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es kann als Gerüst für die Entwicklung neuer Arzneimittel verwendet werden, insbesondere solcher, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
Biologische Studien: Es kann verwendet werden, um die Wechselwirkungen zwischen kleinen Molekülen und biologischen Makromolekülen wie Proteinen oder Nukleinsäuren zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von 2-({[1-(2,2-Difluorethyl)-1H-pyrazol-4-yl]amino}methyl)benzoesäure hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es durch Bindung an ein bestimmtes Enzym oder einen bestimmten Rezeptor wirken und so dessen Aktivität modulieren. Die Difluorethylgruppe kann die Bindungsaffinität und Spezifität der Verbindung erhöhen, indem sie mit hydrophoben Taschen im Zielprotein interagiert.
Wirkmechanismus
The mechanism of action of 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The difluoroethyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-({[1-(2,2-Difluorethyl)-1H-pyrazol-4-yl]amino}methyl)benzoesäure: Unik aufgrund des Vorhandenseins sowohl einer Difluorethylgruppe als auch einer Benzoesäureeinheit.
2-({[1-(2,2-Difluorethyl)-1H-pyrazol-4-yl]amino}methyl)phenylessigsäure: Ähnliche Struktur, jedoch mit einer Phenylessigsäureeinheit anstelle von Benzoesäure.
2-({[1-(2,2-Difluorethyl)-1H-pyrazol-4-yl]amino}methyl)benzamid: Enthält eine Benzamidgruppe anstelle von Benzoesäure.
Einzigartigkeit
Die einzigartige Kombination aus einer Difluorethylgruppe und einer Benzoesäureeinheit in 2-({[1-(2,2-Difluorethyl)-1H-pyrazol-4-yl]amino}methyl)benzoesäure verleiht ihr besondere chemische Eigenschaften, wie z. B. eine verbesserte Bindungsaffinität und Spezifität in biologischen Systemen, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C13H13F2N3O2 |
|---|---|
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
2-[[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C13H13F2N3O2/c14-12(15)8-18-7-10(6-17-18)16-5-9-3-1-2-4-11(9)13(19)20/h1-4,6-7,12,16H,5,8H2,(H,19,20) |
InChI-Schlüssel |
MWBFMWDKZMRKDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC2=CN(N=C2)CC(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-6-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B11733846.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine](/img/structure/B11733860.png)




![hexyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733893.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733894.png)


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733910.png)
![tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11733912.png)
